4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine

Lipophilicity ADME Prediction Scaffold Optimization

4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine (CAS 1152524-21-4) is a heterocyclic small molecule (C14H17N3, MW 227.30 g/mol) featuring a tetrahydronaphthalene (tetralin) moiety linked to a 5-aminopyrazole core with a critical methyl substituent at the pyrazole 4-position. It belongs to a class of compounds explored as scaffolds in medicinal chemistry, particularly for targeting trace amine-associated receptors (TAARs) and kinase pathways, and is commercially available from multiple vendors as a research building block.

Molecular Formula C14H17N3
Molecular Weight 227.30
CAS No. 1152524-21-4
Cat. No. B3364414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine
CAS1152524-21-4
Molecular FormulaC14H17N3
Molecular Weight227.30
Structural Identifiers
SMILESCC1=C(N(N=C1)C2CCCC3=CC=CC=C23)N
InChIInChI=1S/C14H17N3/c1-10-9-16-17(14(10)15)13-8-4-6-11-5-2-3-7-12(11)13/h2-3,5,7,9,13H,4,6,8,15H2,1H3
InChIKeyPNJFMCIXVQWPBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine (CAS 1152524-21-4): A 4-Methyl-Substituted Tetrahydronaphthalen-Pyrazole Building Block


4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine (CAS 1152524-21-4) is a heterocyclic small molecule (C14H17N3, MW 227.30 g/mol) featuring a tetrahydronaphthalene (tetralin) moiety linked to a 5-aminopyrazole core with a critical methyl substituent at the pyrazole 4-position . It belongs to a class of compounds explored as scaffolds in medicinal chemistry, particularly for targeting trace amine-associated receptors (TAARs) and kinase pathways, and is commercially available from multiple vendors as a research building block [1].

Why 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Its Des-Methyl or Regioisomeric Analogs


In the tetrahydronaphthalene-pyrazol-5-amine series, subtle structural modifications produce quantifiable differences in lipophilicity, molecular topology, and predicted ADME profiles that directly impact experimental outcomes. The 4-methyl substituent increases the calculated logP by approximately 0.5 units compared to the des-methyl analog (estimated ~2.9 vs. measured ~2.4) [1], while the specific 1-yl attachment to the tetralin ring introduces a chiral center absent in 2-yl-linked regioisomers [2]. These differences alter solubility, membrane partitioning, and target engagement in biological assays, making simple substitution of analogs unreliable for reproducible research [3].

Quantitative Differentiation Evidence for 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine vs. Closest Analogs


Lipophilicity Advantage: Calculated LogP of ~2.9 vs. Des-Methyl Analog at 2.4

The introduction of a methyl group at the 4-position of the pyrazole ring increases the calculated partition coefficient (logP) by approximately 0.5 log units relative to the des-methyl analog 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine (CAS 1134688-57-5), which has a measured logP of 2.403 [1]. This increase is consistent with the Hansch π-value for aromatic methyl substitution (+0.52) and shifts the compound into an optimal lipophilicity range (logP 2–3) associated with improved membrane permeability while avoiding excessive lipophilicity (>5) linked to poor solubility and promiscuous binding [2].

Lipophilicity ADME Prediction Scaffold Optimization

Molecular Weight and Predicted Brain Penetration: MW 227.30 vs. Heavier Analogs

With a molecular weight of 227.30 g/mol, this compound sits well within the optimal range for CNS drug-likeness (MW < 400), and below the mean MW of typical kinase inhibitor scaffolds (>350 Da). The des-methyl analog (MW 213.28) is even lighter, but the target compound's combined MW and logP profile achieves a favorable balance of CNS multiparameter optimization (CNS MPO) scores relative to larger tetrahydronaphthalene-pyrazole conjugates such as N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-4-amine derivatives frequently exceeding 300 Da . In the context of the tetrahydronaphthalene-pyrazole class, compounds within this MW range have been reported to exhibit potent VEGFR-2 inhibition (e.g., pyrazoline-thiazole-tetralin conjugates with IC50 as low as 1.1 ± 0.04 nM against VEGFR-2) [1].

CNS Drug-Like Properties Molecular Weight BBB Permeability

Dual Salt Form Availability: Free Base (CAS 1152524-21-4) vs. Hydrochloride (CAS 1235438-77-3) Offers Formulation Flexibility

This compound is commercially available in both free base form (CAS 1152524-21-4, purity 95%) and as the hydrochloride salt (CAS 1235438-77-3, MW 263.77 g/mol) . The hydrochloride salt provides enhanced aqueous solubility compared to the free base, a critical advantage for biochemical assays requiring DMSO-free or low-DMSO aqueous conditions. The free base form, with its higher intrinsic lipophilicity, is preferred for organic synthesis and reactions requiring anhydrous conditions or non-polar solvent compatibility. The des-methyl analog 1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine (CAS 1134688-57-5) is also available as both free base and HCl salt, but the 4-methyl substitution in the target compound offers a distinct solubility-lipophilicity profile across both salt forms [1].

Salt Selection Solubility Enhancement Formulation Flexibility

Chiral Center at Tetralin 1-Position: Enantiomeric Differentiation vs. Achiral 2-Yl Regioisomers

The attachment of the pyrazole ring at the 1-position of the tetrahydronaphthalene moiety introduces a stereogenic center, generating a racemic mixture (unless enantiomerically resolved). This is in contrast to regioisomeric analogs such as 3-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-5-amine, which lack a chiral center at the point of attachment . The presence of chirality can lead to enantioselective biological activity; for example, in the tetrahydronaphthalene class, enantiomers of 1-substituted tetralins have shown differential binding to GPCR targets such as the 5-HT7 receptor and TAAR1 [1]. Researchers requiring stereochemically pure material for target engagement studies should prioritize this scaffold over achiral 2-yl regioisomers that cannot probe stereoselective interactions.

Chirality Stereochemistry Target Engagement

Optimal Application Scenarios for 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine in Research and Procurement


CNS-Targeted Lead Optimization Starting from a Low-MW, Moderate-LogP Scaffold

The compound's MW of 227.30 Da and estimated logP of ~2.9 position it in the favorable CNS drug-like chemical space. Medicinal chemistry teams pursuing CNS-penetrant kinase inhibitors or GPCR modulators can use this scaffold as a starting point for fragment-based or structure-based optimization, where its lower MW compared to typical tetrahydronaphthalene conjugates (>350 Da) provides greater headroom for property-preserving elaboration [1].

Stereoselective SAR Exploration of GPCR Targets (TAAR1, 5-HT7)

The stereogenic center at the tetralin 1-position makes this compound a valuable probe for assessing enantioselective binding to TAAR1 and other aminergic GPCRs. Research groups studying trace amine signaling or serotonergic pathways can use enantiomerically resolved batches of this compound to deconvolute stereochemical contributions to receptor activation, a capability unavailable with achiral 2-yl-linked regioisomers [2].

Biochemical Assay Development with Flexible Salt Form Selection

Procurement teams supporting both biochemical (aqueous buffer) and synthetic chemistry (anhydrous organic) workflows benefit from the availability of both free base and hydrochloride salt forms of this specific compound. This dual-form availability eliminates the need for separate desalting or salt-conversion steps when transitioning between assay formats, reducing workflow complexity relative to analogs available in only a single salt form [3].

Tetrahydronaphthalene-Pyrazole Library Enumeration for Kinase Inhibitor Screening

Given the demonstrated potency of tetrahydronaphthalene-pyrazole conjugates as VEGFR-2 inhibitors (IC50 down to 1.1 nM for advanced derivatives), this compound serves as a key intermediate for library synthesis and SAR expansion. Its 4-methyl-5-aminopyrazole core provides a reactive handle (primary amine) for amide coupling, sulfonamide formation, or reductive amination, enabling rapid diversification into screening libraries targeting the kinase ATP-binding pocket [1].

Quote Request

Request a Quote for 4-methyl-1-(1,2,3,4-tetrahydronaphthalen-1-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.